9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core of triazole and quinazolinone rings. Its structure includes two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at position 9 and a 4-methoxyphenyl group at position 2 (Figure 1). These methoxy groups enhance solubility and influence receptor-binding interactions, making the compound pharmacologically relevant.
Pharmacologically, derivatives of this scaffold have shown promise as selective RXFP4 agonists, modulating cAMP signaling pathways and exhibiting activity in β-arrestin recruitment assays .
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-30-16-10-7-14(8-11-16)23-26-24-25-17-5-4-6-18(29)21(17)22(28(24)27-23)15-9-12-19(31-2)20(13-15)32-3/h7-13,22H,4-6H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUDYWXYSBYGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₀H₃₃N₄O₄
- Molecular Weight : 460.5 g/mol
- CAS Number : 540479-42-3
Biological Activity Overview
Research indicates that compounds with triazole and quinazoline structures exhibit a variety of biological activities including:
- Antitumor Activity : Several studies have shown that derivatives of triazoloquinazolines can inhibit tumor cell growth through various mechanisms.
- Antimicrobial Effects : Compounds in this class have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been documented.
- Inhibition of Cell Proliferation : Studies reveal that the compound can significantly reduce cell viability in various cancer cell lines. For instance, at concentrations around 10 µM, it has been shown to decrease A375 melanoma cell viability to approximately 6% .
- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This leads to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells by affecting cyclin-dependent kinases (CDKs) and related proteins .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study focusing on the structure-activity relationship (SAR) of triazoloquinazolines indicated that modifications at specific positions on the quinazoline scaffold can enhance biological activity. For example, compounds with hydrophobic moieties showed improved efficacy against A375 cells compared to their less substituted counterparts .
Another investigation into the mechanism revealed that the compound could inhibit COX enzymes associated with inflammation and pain pathways, suggesting potential applications in treating inflammatory conditions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve water solubility and receptor interactions compared to halogens (e.g., 2-chlorophenyl in ) or non-polar aryl groups (e.g., phenyl in ).
- Heterocyclic Variations: Replacement of triazole with tetrazole (e.g., tetrazolo[5,1-b]quinazolinone in ) or thiazole (e.g., thiazolo[5,4-f]quinazolinone in ) alters electronic properties and bioactivity profiles.
Pharmacological Activity
- RXFP4 Agonism : The scaffold 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (shared with the target compound) demonstrates submicromolar activity in cAMP modulation and β-arrestin recruitment when substituted with 2-chlorophenyl and 4-hydroxyphenyl groups (e.g., compound 7a in ).
- Antimicrobial Activity : Pyridinyl-substituted analogs exhibit broad-spectrum antimicrobial effects , though with lower potency compared to standard antibiotics .
- Multi-Target Ligands: Thiazoloquinazolinones (e.g., thiazolo[5,4-f]quinazolin-9(8H)-ones) show activity in multi-target assays, suggesting scaffold versatility .
Q & A
Q. What are the standard synthetic routes for preparing triazoloquinazolinone derivatives like this compound?
The synthesis typically involves cyclocondensation of substituted precursors under catalytic conditions. For example, triazoloquinazolinones are synthesized via multi-step reactions using hydrazine derivatives, aldehydes, and ketones in solvents like ethanol or DMF. Catalysts such as NGPU (a deep eutectic solvent) have shown superior efficiency, reducing reaction times to 1–3 hours with yields >85% compared to traditional acid catalysts (e.g., HCl, requiring 8–12 hours) . Key intermediates are characterized by IR and NMR to confirm cyclization.
Q. What analytical techniques are essential for confirming the structure of this compound?
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–H···O interactions in similar compounds) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.4 ppm) .
- Elemental analysis : Validates purity by matching calculated/observed C, H, N content (e.g., ±0.3% deviation) .
- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 460–470) .
Q. How is the biological activity of such compounds initially screened?
Preliminary assays include:
- Enzyme inhibition studies : Docking against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., IC₅₀ values for triazoloquinazolines range 10–50 µM) .
- Antimicrobial disk diffusion : Zone-of-inhibition measurements against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : NGPU increases yields to >90% vs. 60–70% with HCl .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization vs. ethanol .
- Temperature control : Reactions at 80–100°C reduce byproducts (e.g., dimerization) .
- Microwave-assisted synthesis : Reduces time from hours to minutes (e.g., 30 minutes at 150°C) .
Q. What computational methods aid in understanding electronic structure and reactivity?
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2–4.5 eV for methoxy-substituted triazoles) and charge distribution on the triazole ring .
- Molecular docking : Simulate binding affinity to CYP450 enzymes (e.g., ΔG = −8.2 kcal/mol for 14-α-demethylase) .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Q. How do methoxy substituents influence biological activity and solubility?
- Bioactivity : 3,4-Dimethoxy groups enhance antifungal activity (MIC = 2 µg/mL vs. Candida spp.) compared to non-substituted analogs (MIC = 16 µg/mL) .
- Solubility : Methoxy groups increase logP by 0.5–1.0 units, reducing aqueous solubility but improving membrane permeability .
- Metabolic stability : Para-methoxy groups resist CYP450 oxidation, prolonging half-life in vitro (t₁/₂ > 120 mins) .
Q. How can contradictory spectroscopic data be resolved during characterization?
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in DMSO-d₆ at 25°C vs. 80°C) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions .
- Cross-validation with XRD : Confirms proton assignments in crowded regions (e.g., δ 7.1–7.3 ppm for fused rings) .
Methodological Guidance for Data Analysis
Interpreting conflicting biological activity data across studies
- Dose-response curves : Ensure consistent IC₅₀ calculations (e.g., nonlinear regression vs. endpoint assays) .
- Strain variability : Test across multiple microbial strains (e.g., Candida albicans vs. non-albicans species) .
- Solvent controls : DMSO >1% may artifactually inhibit growth; use ≤0.5% .
Designing SAR studies for triazoloquinazolinone derivatives
- Substituent variation : Compare 3,4-dimethoxy vs. 4-nitro groups on antifungal activity .
- Scaffold hopping : Replace triazole with thiadiazole to assess impact on cytotoxicity .
- Prodrug strategies : Introduce ester groups to improve oral bioavailability (e.g., logP from 2.5 to 3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
